乙酰丙酮合三价钆水合物(99.9%-Gd)(REO)

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

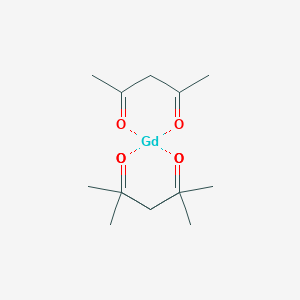

Gadolinium (III) acetylacetonate hydrate, also known as Gd(acac)3, is a compound with the linear formula Gd(C5H7O2)3 · xH2O . It is a faint beige powder and is used as a laboratory reagent, catalysts, in optical glasses, structural ceramics, electrical components, and photo-optical material .

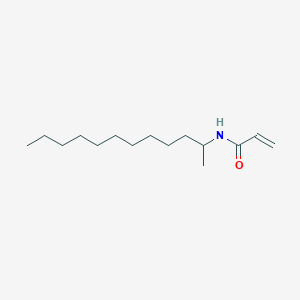

Molecular Structure Analysis

The molecular structure of Gadolinium (III) acetylacetonate hydrate is represented by the linear formula Gd(C5H7O2)3 · xH2O . The molecular weight of the compound is 454.57 (anhydrous basis) .Physical And Chemical Properties Analysis

Gadolinium (III) acetylacetonate hydrate is a faint beige powder . It has a melting point of 143°C (dec.) (lit.) . It is soluble in water .科学研究应用

Catalysis in Organic Synthesis

Gadolinium (III) acetylacetonate hydrate acts as a catalyst in various organic reactions. Its ability to form chelate rings with oxygen atoms makes it a valuable component in catalytic processes, particularly in the synthesis of complex organic molecules .

Advanced Optical Materials

Due to its unique optical properties, Gadolinium (III) acetylacetonate hydrate is extensively used in the production of specialized glasses and ceramics. These materials are crucial for developing advanced optical devices and components .

Nuclear Reactor Applications

In the nuclear industry, this compound serves as a precursor material for producing gadolinium compounds used in heavy water nuclear reactors. Its properties make it suitable for applications that require high neutron absorption capabilities .

Magnetic Resonance Imaging (MRI)

While Gadolinium (III) acetylacetonate hydrate itself is not used in MRI contrast agents, its derivatives can be synthesized for research purposes in MRI technology, exploring its potential to enhance image contrast .

Fluorescence and Magnetic Studies

The solvothermal treatment of Gadolinium (III) acetylacetonate hydrate produces complexes with enhanced fluorescence and magnetic properties. These complexes are studied for their potential applications in bioimaging and magnetic sensing technologies .

作用机制

Target of Action

Gadolinium (III) acetylacetonate hydrate, also known as gadolinium(3+);pentane-2,4-dione, is a coordination compound with the formula Gd(C5H7O2)3 · xH2O

Mode of Action

This interaction can lead to changes in the biomolecule’s structure and function .

Biochemical Pathways

It’s known that gadolinium compounds can affect various biochemical processes, including enzymatic reactions and signal transduction pathways, due to their ability to bind to proteins and other biomolecules .

Pharmacokinetics

It’s known that the bioavailability of gadolinium compounds can be influenced by factors such as their chemical form, route of administration, and the presence of carrier molecules .

Result of Action

It’s known that the interaction of gadolinium compounds with biomolecules can lead to changes in cellular processes, potentially affecting cell function .

Action Environment

The action, efficacy, and stability of Gadolinium (III) acetylacetonate hydrate can be influenced by various environmental factors. These may include the pH and temperature of the environment, the presence of other ions or molecules, and the specific biological context in which the compound is acting .

安全和危害

Gadolinium (III) acetylacetonate hydrate is classified as an irritant. It can cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . Precautionary measures include avoiding contact with skin and eyes, avoiding formation of dust and aerosols, and obtaining special instructions before use .

未来方向

属性

IUPAC Name |

gadolinium(3+);pentane-2,4-dione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/3C5H7O2.Gd/c3*1-4(6)3-5(2)7;/h3*3H,1-2H3;/q3*-1;+3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PJCXQIZIMGZZIT-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)[CH-]C(=O)C.CC(=O)[CH-]C(=O)C.CC(=O)[CH-]C(=O)C.[Gd+3] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21GdO6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

454.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

14284-87-8 |

Source

|

| Record name | (OC-6-11)-Tris(2,4-pentanedionato-κO2,κO4)gadolinium | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=14284-87-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Bicyclo[2.2.1]heptan-2-amine hydrochloride](/img/structure/B83092.png)